5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide
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Overview
Description
Preparation Methods
The synthesis of 5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide involves several steps. One common synthetic route includes the reaction of 5-fluoro-2-hydroxybenzoic acid with N,N-diisopropylamine and pyrimidine-5-ol under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the pyrimidin-5-yloxy group is replaced by other nucleophiles.
Scientific Research Applications
5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
5-Fluoro-N,N-diisopropyl-2-(pyrimidin-5-yloxy)benzamide can be compared with other similar compounds, such as:
5-Fluoro-2-hydroxybenzoic acid: A precursor in the synthesis of the compound.
N,N-Diisopropylamine: Another precursor used in the synthesis.
Pyrimidine-5-ol: A key component in the structure of the compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-fluoro-N,N-di(propan-2-yl)-2-pyrimidin-5-yloxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-11(2)21(12(3)4)17(22)15-7-13(18)5-6-16(15)23-14-8-19-10-20-9-14/h5-12H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYKVWUNCIDQMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.